molecular formula C13H10O3S B7843934 3-formylphenyl 2-thienylacetate, AldrichCPR

3-formylphenyl 2-thienylacetate, AldrichCPR

Cat. No.: B7843934
M. Wt: 246.28 g/mol
InChI Key: HJOLWPJOWLFOLO-UHFFFAOYSA-N
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Description

3-Formylphenyl 2-thienylacetate, also known as AldrichCPR, is a chemical compound with the empirical formula C13H10O3S and a molecular weight of 246.28 g/mol. This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formylphenyl 2-thienylacetate typically involves the reaction of 2-thienylacetic acid with formylphenyl derivatives under controlled conditions. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of AldrichCPR may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: AldrichCPR can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

AldrichCPR has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity in various assays.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which AldrichCPR exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

AldrichCPR can be compared with other similar compounds, such as:

  • 3-Formylphenyl acetic acid: Similar structure but lacks the thienyl group.

  • 2-Thienylacetic acid: Lacks the formyl group present in AldrichCPR.

  • Formylphenyl derivatives: Variations in the phenyl ring structure.

Uniqueness: AldrichCPR is unique due to the combination of the formyl group and the thienyl group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of 3-formylphenyl 2-thienylacetate, AldrichCPR, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(3-formylphenyl) 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c14-9-10-3-1-4-11(7-10)16-13(15)8-12-5-2-6-17-12/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOLWPJOWLFOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)CC2=CC=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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